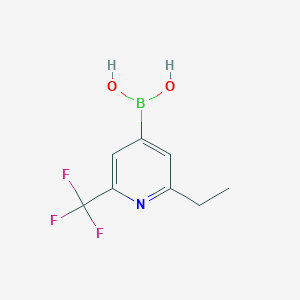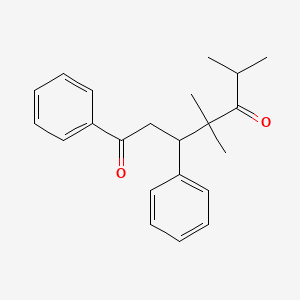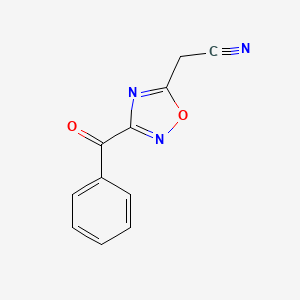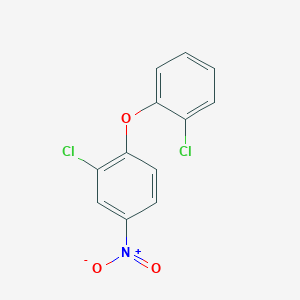![molecular formula C15H20BF3O2 B14083117 4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B14083117.png)
4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring. This compound is known for its unique chemical properties and is widely used in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acids or boronates. The reaction is often carried out in the presence of a catalyst, such as palladium, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted boronates, which are valuable intermediates in organic synthesis and industrial applications .
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The dioxaborolane ring facilitates the formation of these complexes, which can then undergo further chemical transformations. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the trifluoropropyl group.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a phenyl group instead of the trifluoropropyl group.
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Contains a thiazole ring.
Uniqueness
The presence of the trifluoropropyl group in 4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane imparts unique chemical properties, such as increased lipophilicity and stability, making it particularly valuable in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C15H20BF3O2 |
|---|---|
Poids moléculaire |
300.13 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BF3O2/c1-13(2)14(3,4)21-16(20-13)12-7-5-11(6-8-12)9-10-15(17,18)19/h5-8H,9-10H2,1-4H3 |
Clé InChI |
AIGOSCQWTBJTGC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083040.png)



![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)



![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)




